molecular formula C23H18O3 B11664930 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11664930
M. Wt: 342.4 g/mol
InChI Key: WXOGRWMAPGLHCT-UHFFFAOYSA-N
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Description

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H18O3 and a molecular weight of 342.398 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chromen-2-one derivatives .

Scientific Research Applications

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Biological Activity

Overview

7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one class, which has garnered attention for its diverse biological activities. This compound features a complex structure that includes a phenyl group and a methoxybenzyl ether, which contribute to its potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C23H20O3C_{23}H_{20}O_3, with a molecular weight of approximately 348.4 g/mol. The structural arrangement is significant for its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : Initial studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to cancer and inflammatory conditions .
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may help protect cells from oxidative stress and related diseases.
  • Anti-inflammatory Effects : There is evidence indicating that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .
  • Inhibition of Myosin Function : Similar compounds have been shown to inhibit myosin ATPase activity, which could suggest a mechanism for muscle-related effects or impacts on cellular motility .

Research Findings and Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated potential as an enzyme inhibitor affecting cancer pathways.
CytotoxicityShowed significant inhibitory effects on gastric cancer cell lines with lower toxicity on normal cells.
Anti-inflammatoryIndicated modulation of inflammatory markers in vitro.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-chloro-7-(3-methylbenzyl)oxy)-4-pheny l -2H-chromenC23H19ClO3Contains a chloro group; potential for different biological activities due to structural variation.
6-hydroxy-7-(4-fluorophenyl)methoxy)-4-pheny l -2H-chromenC22H14ClFO3Fluorinated phenyl group; varied interactions with biological targets compared to the methoxy group in the target compound.

Properties

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C23H18O3/c1-16-6-5-7-17(12-16)15-25-19-10-11-20-21(18-8-3-2-4-9-18)14-23(24)26-22(20)13-19/h2-14H,15H2,1H3

InChI Key

WXOGRWMAPGLHCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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